Butanecarbothioyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanecarbothioyl chloride is an organosulfur compound with the molecular formula C4H7ClOS. It is a derivative of ethylthioacetic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is used in organic synthesis, particularly for introducing ethylthio groups into molecules.
Preparation Methods
Butanecarbothioyl chloride can be synthesized through the reaction of ethylthioacetic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acid chloride and sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products .
Chemical Reactions Analysis
Butanecarbothioyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form ethylthioacetic acid and hydrochloric acid.
Reduction: It can be reduced to ethylthioacetaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Butanecarbothioyl chloride is used in various scientific research applications:
Organic Synthesis: It is employed in the synthesis of thioesters and other sulfur-containing compounds.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is used in the preparation of sulfur-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of ethylthioacetic acid chloride involves its high reactivity towards nucleophiles due to the presence of the electrophilic carbonyl carbon. This reactivity allows it to form various derivatives through nucleophilic acyl substitution reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Butanecarbothioyl chloride can be compared with other similar compounds such as:
Thioacetic acid chloride: Similar in structure but with a methyl group instead of an ethyl group.
Acetyl chloride: Lacks the sulfur atom, making it less versatile in introducing sulfur-containing groups.
Propionyl chloride: Similar in structure but with a propyl group instead of an ethylthio group.
This compound is unique due to its ability to introduce ethylthio groups into molecules, which can impart distinct chemical and physical properties to the resulting compounds.
Properties
CAS No. |
1263280-12-1 |
---|---|
Molecular Formula |
C4H7ClS |
Molecular Weight |
122.62 g/mol |
IUPAC Name |
butanethioyl chloride |
InChI |
InChI=1S/C4H7ClS/c1-2-3-4(5)6/h2-3H2,1H3 |
InChI Key |
NSXKVMCVAPWBAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.